molecular formula C28H28N4O5 B2852728 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 920438-29-5

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2852728
CAS No.: 920438-29-5
M. Wt: 500.555
InChI Key: VGLLHEWLZKEBQM-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a structurally complex molecule featuring two heterocyclic moieties: a 7-methyl-2-oxo-1,2-dihydroquinoline core and a morpholino-2-oxoethyl-substituted indole. The quinoline component is linked via an ethyl spacer to an acetamide group, which is further connected to the indole unit.

Properties

CAS No.

920438-29-5

Molecular Formula

C28H28N4O5

Molecular Weight

500.555

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C28H28N4O5/c1-18-6-7-19-15-20(27(35)30-23(19)14-18)8-9-29-28(36)26(34)22-16-32(24-5-3-2-4-21(22)24)17-25(33)31-10-12-37-13-11-31/h2-7,14-16H,8-13,17H2,1H3,(H,29,36)(H,30,35)

InChI Key

VGLLHEWLZKEBQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide ()

This compound shares the indole-3-yl and morpholinoethyl groups but lacks the dihydroquinoline moiety. The absence of the quinoline segment may reduce its ability to intercalate with DNA or inhibit kinases, which are common mechanisms for quinoline-based drugs. However, the morpholino group could improve solubility and pharmacokinetic profiles compared to the target compound .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

While retaining the indol-3-yl ethyl group, this compound replaces the quinoline and morpholino components with a fluorinated biphenyl propanamide.

2-Oxoindoline and Dihydroquinoline Derivatives

2-Oxoindoline Derivatives ()

Compounds such as 2 (N-phenethyl-acetamide) and 15 (5-methyl-2-oxoindoline) exhibit structural parallels in their acetamide and oxoindoline groups. These derivatives demonstrated antimicrobial activity, suggesting that the target compound’s dihydroquinoline core might similarly interact with microbial enzymes. However, the 7-methyl group in the target could sterically hinder binding compared to smaller substituents in the indoline series .

2-Oxo-1,2-dihydroquinoline Hydrazides ()

Synthesized via condensation of hydrazides with dihydroquinoline carbaldehydes, these compounds showed anticonvulsant activity in rodent models. The target compound’s ethyl spacer and morpholino-indole unit may alter blood-brain barrier penetration compared to simpler hydrazide derivatives .

Morpholinyl Acetamide Analogues ()

Morpholin-3-yl acetamides, such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, highlight the role of the morpholine ring in enhancing solubility and hydrogen-bonding capacity. The target compound’s morpholino-2-oxoethyl group may similarly improve aqueous solubility but could introduce steric effects absent in simpler morpholine derivatives .

Heterocyclic Frameworks in Drug Design ()

The target compound’s dual heterocyclic system may offer multitarget activity, a strategy increasingly favored in oncology and neurology .

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Dihydroquinoline + Indole 7-methyl, morpholino-2-oxoethyl Not explicitly reported -
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide Indole Morpholinoethyl Not reported
2-Oxoindoline derivatives (e.g., compound 15) 2-Oxoindoline 5-methyl, phenylacetamide Antimicrobial
Dihydroquinoline hydrazides () Dihydroquinoline Hydrazide substituents Anticonvulsant
Morpholin-3-yl acetamides () Morpholine Acetyl, isopropylphenyl Not reported

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinoline and indole cores. Key steps include:

  • Coupling of quinoline and indole moieties : Alkylation or amidation reactions to link the ethyl-quinoline and indole-acetamide groups, often requiring anhydrous conditions and catalysts like Pd/C .
  • Morpholino-2-oxoethyl substitution : Nucleophilic substitution or condensation reactions to introduce the morpholino group onto the indole nitrogen .
  • Purification : Techniques like column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization are critical for isolating the pure product .
    Challenges : Low yields due to steric hindrance at the indole C3 position and competing side reactions. Optimization of reaction time, temperature, and stoichiometry is essential .

Basic: Which spectroscopic and chromatographic methods are recommended for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with distinct signals for the quinoline carbonyl (~δ 170 ppm) and indole protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS verifies molecular weight (e.g., expected [M+H]⁺ peak) and fragmentation patterns .
  • HPLC/TLC : Monitor reaction progress and purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC with UV visualization .

Advanced: How can molecular docking and DFT calculations elucidate structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the indole and quinoline moieties’ π-π stacking and hydrogen-bonding potential .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic/nucleophilic modifications .
  • Validation : Compare computational predictions with experimental bioassay data to refine SAR models .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC₅₀ values in anti-cancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardize protocols using guidelines like CLSI .
  • Compound Stability : Assess degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours .
  • Off-Target Effects : Perform counter-screens against unrelated targets (e.g., COX-2 for anti-inflammatory claims) to confirm selectivity .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Anti-Cancer : MTT or SRB assays using adherent cancer cell lines (e.g., A549, HepG2), with cisplatin as a positive control .
  • Anti-Inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages, measured via ELISA .
  • Kinase Inhibition : Radiometric assays (e.g., ³³P-ATP incorporation) for kinases like EGFR or AKT .

Advanced: What strategies optimize bioavailability and pharmacokinetics (PK) in preclinical studies?

Answer:

  • Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., HCl salts of the morpholino group) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholino oxidation) and guide prodrug design .
  • Permeability : Caco-2 monolayer assays to assess intestinal absorption, with logP values targeted between 2–4 for optimal membrane crossing .

Basic: How are reaction intermediates characterized to ensure synthetic fidelity?

Answer:

  • Stepwise Monitoring : Use TLC (Rf tracking) and FT-IR for functional group verification (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • Isolation of Intermediates : Purify via flash chromatography and confirm structures using ¹H NMR before proceeding to subsequent steps .

Advanced: What computational tools predict metabolic pathways and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
  • Metabolite Identification : Use MetaSite to simulate Phase I/II metabolism, prioritizing hydroxylation or glucuronidation sites on the quinoline ring .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., morpholino coupling) and LC-MS-grade solvents for dissolution .

Advanced: How can fragment-based drug design (FBDD) improve target engagement?

Answer:

  • Fragment Library Screening : Identify high-affinity fragments (e.g., indole or quinoline derivatives) via SPR or thermal shift assays .
  • Merge Optimization : Link fragments using spacers (e.g., ethyl or PEG chains) while maintaining low molecular weight (<500 Da) .

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